3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole
Description
3,5-Dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole (molecular formula: C₉H₁₆N₄) is a substituted triazole derivative featuring a pyrrolidin-2-ylmethyl group at the 1-position and methyl groups at the 3- and 5-positions of the triazole ring. The compound’s stereochemistry is defined by the (2S)-configuration of the pyrrolidine moiety, as confirmed by its SMILES notation: CC1=NN(C(=N1)C)C[C@@H]2CCCN2 .
Synthesis: The compound is synthesized via a one-pot condensation reaction under reflux conditions in ethanol, using ceric ammonium nitrate (CAN) as a catalyst. The reported yield is 23% (35 g scale), with purification achieved through recrystallization from ethanol . Its structural identity is validated by NMR, mass spectrometry, and elemental analysis .
Properties
IUPAC Name |
3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7-11-8(2)13(12-7)6-9-4-3-5-10-9/h9-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUCCXYRINXZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole typically involves the alkylation of 1H-1,2,4-triazole with pyrrolidin-2-ylmethyl halides. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the pyrrolidin-2-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Key Properties :
- Molecular weight: 180.25 g/mol
- Solubility: Enhanced by the aliphatic pyrrolidine group, which may improve bioavailability compared to aromatic analogs.
- Stereochemical significance: The (2S)-pyrrolidine configuration could influence interactions with chiral biological targets .
Data Table: Structural and Functional Comparison
Detailed Analysis
Structural Complexity and Bioactivity: The target compound’s simplicity (methyl and pyrrolidine groups) contrasts with derivatives like C1-C9, which incorporate bulky diphenylimidazole moieties. These bulkier analogs exhibit broad-spectrum antimicrobial activity but may suffer from poor solubility or metabolic instability .
Coordination Chemistry vs. Biological Applications :
- 3,5-Di-(4-pyridyl)-1H-1,2,4-triazole is tailored for coordination chemistry, forming stable complexes with transition metals for use in catalysis or materials science . In contrast, the target compound’s aliphatic substituents lack such directional bonding capacity but may favor membrane permeability in biological systems.
Toxicity and Substituent Effects: Azocyclotin exemplifies how substituents (e.g., organotin groups) can introduce severe toxicity, leading to regulatory bans. The target compound’s pyrrolidine group avoids such risks, though its safety profile remains uncharacterized in the provided evidence .
Halogenated Derivatives: The 3,5-dibromo-4-fluorobenzyl analog (334.97 g/mol) shows increased lipophilicity, which may enhance blood-brain barrier penetration but also elevate metabolic stability challenges. The target’s lower molecular weight and non-halogenated structure could favor renal clearance .
Biological Activity
3,5-Dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article discusses its biological activity, focusing on antitubercular, antifungal, neurotropic, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 180.25 g/mol
- IUPAC Name : this compound
- InChI Key : FGUCCXYRINXZQD-VIFPVBQESA-N
Antitubercular Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antitubercular properties. A study highlighted that compounds with similar structures demonstrated effective inhibition against Mycobacterium tuberculosis. The mechanism of action is believed to involve interference with the bacterial cell wall synthesis and metabolism .
Antifungal Activity
The antifungal efficacy of triazole derivatives is well-documented. This compound has shown promising results against various fungal strains. For instance:
- Minimum Inhibitory Concentration (MIC) : Reported MIC values for related triazoles range from 31.25 to 62.5 µg/mL against Candida albicans and other pathogenic fungi .
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 31.25 |
| Aspergillus niger | 62.5 |
| Cryptococcus neoformans | 62.5 |
Neurotropic Activity
The neurotropic potential of this compound has been explored in various studies. Triazole derivatives have been shown to possess neuroprotective properties, which may be attributed to their ability to inhibit neuroinflammatory pathways and promote neuronal survival under stress conditions .
Anticancer Activity
Emerging evidence suggests that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. Studies have indicated a correlation between structural modifications on the triazole ring and enhanced cytotoxicity against several cancer cell lines .
Structure–Activity Relationship (SAR)
The structure–activity relationship of triazole derivatives indicates that modifications in the substituents significantly affect their biological activity. For instance:
- The presence of a pyrrolidine moiety enhances the compound's affinity for biological targets.
- Methyl substitutions at positions 3 and 5 are critical for maintaining biological efficacy.
Case Studies
Several case studies have documented the biological activity of triazole derivatives:
- Antifungal Screening : A study tested various triazole derivatives against clinical isolates of fungi and found that modifications in the substituents led to varying degrees of antifungal activity.
- Anticancer Evaluation : In vitro studies demonstrated that certain triazole compounds induced apoptosis in human cancer cell lines through caspase activation pathways.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole, and how can intermediates be optimized?
- Methodological Answer : A multi-step approach is recommended. Begin with functionalization of the 1,2,4-triazole core using alkylation reactions, followed by introduction of the pyrrolidin-2-ylmethyl moiety via nucleophilic substitution. Hydrazine hydrate can be employed for cyclization, as demonstrated in analogous triazole syntheses . For salt formation (e.g., dihydrochloride derivatives), post-synthetic treatment with HCl in ethanol is effective . Optimize yields by controlling reaction temperature (95–100°C) and using catalysts like ceric ammonium nitrate (CAN) .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- X-ray diffraction (XRD) to confirm crystallinity and molecular packing .
- ORTEP-III software for visualizing and refining 3D molecular geometry from crystallographic data .
- 1H NMR and FTIR spectroscopy to verify functional groups (e.g., triazole C-H stretching at ~3100 cm⁻¹, pyrrolidine N-H bends) .
- High-performance liquid chromatography (HPLC) to assess purity (>99.5%) .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Screen against fungal targets (e.g., Candida albicans) using 14-α-demethylase lanosterol (PDB: 3LD6) as a model enzyme. This aligns with docking studies for triazole derivatives showing antifungal potential . Use microdilution assays to determine minimum inhibitory concentrations (MICs), referencing protocols for structurally similar 1,2,4-triazoles .
Advanced Research Questions
Q. How can synthetic yields be improved in multi-step reactions involving hygroscopic intermediates?
- Methodological Answer : Address hygroscopicity by:
- Conducting reactions under inert gas (N₂/Ar) and using anhydrous solvents .
- Employing scavengers like molecular sieves during alkylation steps .
- Isolating intermediates via recrystallization in ethanol or toluene to remove moisture-sensitive byproducts .
Q. How to resolve contradictions between computational docking predictions and experimental bioactivity data?
- Methodological Answer :
- Re-validate docking parameters (e.g., force fields, binding site flexibility) using updated PDB entries .
- Perform isothermal titration calorimetry (ITC) to measure binding affinities experimentally.
- Cross-check pharmacokinetic properties (e.g., logP, solubility) via HPLC-MS to identify bioavailability limitations .
Q. What computational methods are recommended for studying target interactions?
- Methodological Answer :
- Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on hydrogen bonding with fungal cytochrome P450 enzymes .
- Apply molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-enzyme complexes over 100-ns trajectories.
- Validate with QM/MM (quantum mechanics/molecular mechanics) hybrid models to refine electronic interactions .
Q. How to design derivatives with enhanced metabolic stability while retaining activity?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., -CF₃) at the triazole C3/C5 positions to reduce oxidative metabolism .
- Replace the pyrrolidine methyl group with fluorinated analogs to block CYP450-mediated degradation .
- Use in vitro microsomal assays (human/rat liver microsomes) to quantify metabolic half-life improvements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
